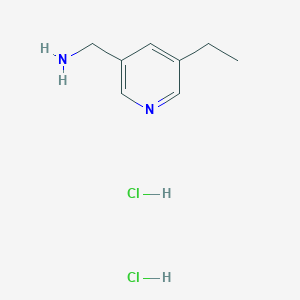
Ethyl methylmethioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methylmethioninate is an organic compound that belongs to the class of esters It is derived from methionine, an essential amino acid, and is characterized by the presence of both ethyl and methyl groups attached to the methionine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methylmethioninate can be synthesized through esterification reactions involving methionine. One common method involves the reaction of methionine with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid are often used to accelerate the esterification process, and the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl methylmethioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl methylmethioninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl methylmethioninate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a methyl donor, participating in methylation reactions that regulate gene expression and protein function. The pathways involved include the methionine cycle and the transsulfuration pathway, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Ethyl methylmethioninate can be compared with other similar compounds such as:
Methyl methioninate: Lacks the ethyl group, which may affect its reactivity and biological activity.
Ethyl methioninate: Lacks the methyl group, leading to different chemical properties and applications.
S-Methylmethionine: A naturally occurring derivative of methionine with distinct biological roles.
This compound is unique due to the presence of both ethyl and methyl groups, which confer specific chemical and biological properties that differentiate it from other methionine derivatives.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-4-11-8(10)7(9-2)5-6-12-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
SYPNPYNMYGRWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)


![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

